4-(Chloromethyl)-2-ethoxy-6-methylpyridine
Description
4-(Chloromethyl)-2-ethoxy-6-methylpyridine is a substituted pyridine derivative featuring a chloromethyl group at position 4, an ethoxy group at position 2, and a methyl group at position 4. This compound’s structure combines reactive and stabilizing substituents: the chloromethyl group (–CH₂Cl) is highly reactive in nucleophilic substitution reactions, while the ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups may enhance lipophilicity and influence electronic properties of the aromatic ring. Such functionalization is common in medicinal chemistry, where pyridine derivatives are valued for their bioactivity .
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2-ethoxy-6-methylpyridine |
InChI |
InChI=1S/C9H12ClNO/c1-3-12-9-5-8(6-10)4-7(2)11-9/h4-5H,3,6H2,1-2H3 |
InChI Key |
WFNHHLGVJRDZKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC(=C1)CCl)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Methylation of Pyridine Core
Step 2: Ethoxylation at the 2-position
- Objective: Attach an ethoxy group at the 2-position.
- Method: Nucleophilic substitution using ethoxide ions, typically generated in situ from sodium ethoxide, reacting with a suitable precursor (e.g., 2-chloropyridine derivatives). Alternatively, direct substitution on a halogenated pyridine ring can be performed under reflux conditions in ethanol.
Step 3: Chloromethylation at the 4-position
- Objective: Introduce a chloromethyl group at the 4-position.
- Method: Formal chloromethylation of the aromatic ring is achieved using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid or zinc chloride as catalysts. The reaction proceeds via electrophilic substitution, selectively targeting the 4-position due to directing effects of existing substituents.
Step 4: Purification and Characterization
- The product is purified through recrystallization or chromatography.
- Confirmed via spectroscopic techniques such as NMR, IR, and mass spectrometry.
Reaction Data and Yields
| Step | Reagents & Conditions | Typical Yield | Remarks |
|---|---|---|---|
| Methylation | Methyl iodide, K₂CO₃, acetonitrile | 70-85% | Regioselectivity depends on substituents |
| Ethoxylation | Sodium ethoxide, ethanol, reflux | 75-90% | Selective at 2-position |
| Chloromethylation | Chloromethyl methyl ether, ZnCl₂, reflux | 60-80% | Regioselectivity at 4-position |
Additional Considerations
- Regioselectivity: The directing effects of methyl and ethoxy groups influence the substitution pattern, favoring the 4-position for chloromethylation.
- Reaction Optimization: Temperature control and reagent stoichiometry are critical to maximize yield and minimize side reactions.
- Safety: Handling chloromethylating agents and chlorinating reagents requires appropriate safety measures due to their toxicity and corrosiveness.
Summary of the Synthetic Route
Starting Material (e.g., 2-ethyl-6-methylpyridine)
|
Methylation (e.g., methyl iodide, K₂CO₃)
|
2-Ethoxy-6-methylpyridine intermediate
|
Chloromethylation (chloromethyl methyl ether, ZnCl₂)
|
this compound (final product)
Research Findings and Literature Support
- The synthesis of substituted pyridines via electrophilic substitution and nucleophilic aromatic substitution is well-documented, with yields typically ranging between 60-90% depending on conditions.
- Patents and scientific articles emphasize the importance of regioselectivity and reagent choice for successful synthesis of chloromethylated pyridines.
- No direct references exist for this specific compound, but analogous methods for similar pyridine derivatives support the outlined approach.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-ethoxy-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
4-(Chloromethyl)-2-ethoxy-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-ethoxy-6-methylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The ethoxy and methyl groups may influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Pyridine Derivatives
- 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile (): This compound shares the ethoxy group at position 2 but replaces the chloromethyl and methyl groups with bulkier substituents (4-methylphenyl at position 4, phenyl at position 6). The cyano group at position 3 enhances polarity. Such derivatives exhibit antifungal and antiarrhythmic activities .
- 2-Chloro-6-methylpyridine-4-carboxylic acid ():
Features a carboxylic acid (–COOH) at position 4 and chloro/methyl groups at positions 2 and 5. The acidic group increases water solubility, contrasting with the lipophilic chloromethyl group in the target compound.
Pyrimidine Derivatives
- 6-Chloro-4-ethoxy-2-methylsulfonyl pyrimidine (): A pyrimidine analog with ethoxy (position 4), chloro (position 6), and methylsulfonyl (–SO₂CH₃, position 2) groups.
- 4-Chloro-6-methylpyrimidine ():
A simpler pyrimidine with chloro and methyl groups. Its use as a reference material highlights the stability of halogenated heterocycles .
Physicochemical and Reactivity Trends
- Chloromethyl Group Reactivity : The chloromethyl group in the target compound is a key reactive site for nucleophilic substitution, similar to chloromethyl thiazole derivatives in , which form urea-based bioactive molecules .
- Ethoxy Group Effects : Ethoxy substituents, as in and , enhance lipophilicity and may modulate metabolic stability in drug design .
- Ring System Differences : Pyridines (6-membered, one nitrogen) vs. pyrimidines (6-membered, two nitrogens) exhibit distinct electronic properties and hydrogen-bonding capabilities, affecting solubility and target interactions .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : Chloromethyl groups (e.g., ) enable cross-coupling or alkylation reactions, suggesting the target compound could be used to synthesize urea derivatives or thioethers .
- Bioactivity Potential: Ethoxy-substituted pyridines () and chlorinated pyrimidines () demonstrate that substituent positioning significantly impacts biological activity .
- Regulatory Considerations : Halogenated pyridines/pyrimidines (e.g., ) often comply with stringent regulatory standards due to their stability and reproducibility .
Biological Activity
4-(Chloromethyl)-2-ethoxy-6-methylpyridine is a pyridine derivative that has garnered interest due to its potential biological activities. Pyridine compounds are known for their diverse therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and potential applications in medicine.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C_9H_10ClN
- CAS Number : 1565867-73-3
The presence of the chloromethyl group at the 4-position and ethoxy and methyl substitutions at other positions contribute to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit significant antimicrobial activity. In studies involving various pathogens, compounds similar to this compound have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 35 µg/mL |
This table summarizes the MIC values for some common pathogens, indicating that the compound might be a candidate for further development as an antimicrobial agent.
Antiviral Activity
The antiviral potential of pyridine compounds has also been explored, particularly in light of the COVID-19 pandemic. Compounds with similar structures have demonstrated activity against viruses by inhibiting viral replication and entry into host cells .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyridine derivatives. For instance, compounds related to this compound have been observed to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) through mechanisms involving tubulin polymerization inhibition .
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Biological Targets : The compound may interact with specific proteins or enzymes, disrupting their normal function.
- Cell Membrane Permeability : The ethoxy and methyl groups enhance lipophilicity, facilitating membrane penetration and subsequent intracellular action.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyridine derivatives can induce oxidative stress in cells, leading to cytotoxic effects .
Study on Antimicrobial Efficacy
A study conducted by Brycki et al. examined the synthesis of various alkylamine derivatives from chloromethylpyridine compounds. Their findings indicated that certain derivatives exhibited enhanced antimicrobial properties compared to their parent compounds .
Investigation of Anticancer Effects
In a comparative analysis of pyridine derivatives, researchers found that those with halogen substitutions showed increased cytotoxicity towards A549 cells. The study suggested that structural modifications could significantly impact biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
